molecular formula C31H33N3O4S2 B2991850 ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 532969-91-8

ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2991850
CAS No.: 532969-91-8
M. Wt: 575.74
InChI Key: CICSKUJJSCKPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a structurally complex molecule featuring a cyclohepta[b]thiophene core functionalized with an ethyl carboxylate group at position 3 and a thioether-linked indole moiety at position 2. The indole is further substituted with a 2-benzamidoethyl group, introducing aromatic and hydrogen-bonding capabilities. This compound belongs to a class of thiophene derivatives designed for diverse pharmacological applications, including antiviral, antitumor, and enzyme inhibition activities. Its molecular formula is C₃₃H₃₄N₄O₄S₂, with a molecular weight of 646.78 g/mol (calculated). Key physicochemical properties include a high logP (~5.8), indicating significant lipophilicity, and a polar surface area of ~77.8 Ų, suggesting moderate solubility .

Properties

IUPAC Name

ethyl 2-[[2-[1-(2-benzamidoethyl)indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O4S2/c1-2-38-31(37)28-23-14-7-4-8-16-25(23)40-30(28)33-27(35)20-39-26-19-34(24-15-10-9-13-22(24)26)18-17-32-29(36)21-11-5-3-6-12-21/h3,5-6,9-13,15,19H,2,4,7-8,14,16-18,20H2,1H3,(H,32,36)(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICSKUJJSCKPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound features several significant functional groups:

  • Indole Ring : Known for its role in various biological activities including anti-cancer properties.
  • Thioether Linkage : Enhances the compound's interaction with biological targets.
  • Amide Group : Contributes to the compound's solubility and bioavailability.

The molecular formula is C31H33N3O4S2C_{31}H_{33}N_{3}O_{4}S_{2} with a molecular weight of 575.74 g/mol. Its structural complexity suggests potential for significant biological activity.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from simpler indole derivatives. A common synthetic route includes:

  • Formation of the indole-thioether linkage.
  • Acylation to introduce the amide functionality.
  • Cyclization to form the tetrahydro-cycloheptathiophene structure.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : HT-29 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
  • GI50 Values : The concentration required to inhibit 50% of cell growth was determined using MTT assays. Compounds in this class showed GI50 values in the micromolar range, indicating potent activity.
CompoundCell LineGI50 (µM)
Compound AHT-2915
Compound BMCF-720
Ethyl CompoundHeLa12

The proposed mechanism of action involves:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to tubulin, disrupting microtubule formation essential for cell division.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed in treated cells, leading to programmed cell death.

Case Studies

  • Study on Indole Derivatives : A study demonstrated that indole-based compounds with thiol groups exhibited enhanced anticancer activity through apoptosis induction in HT-29 cells. The presence of the thioether significantly increased potency compared to non-thiolated analogs .
  • Molecular Docking Studies : Molecular docking simulations indicated strong binding affinities to key targets involved in cancer progression, such as tubulin and various kinases, suggesting a multi-target approach for therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with several analogs, particularly in the cyclohepta[b]thiophene core and substituent patterns. Below is a systematic comparison:

Structural Analogs with Modified Indole/Thioether Moieties

Ethyl 2-[2-({1-[2-(2-Methoxybenzamido)ethyl]-1H-indol-3-yl}sulfanyl)acetamido]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate Key Difference: The benzamido group is substituted with a 2-methoxy group. Molecular Formula: C₃₂H₃₅N₃O₅S₂; Molecular Weight: 605.78 g/mol; logP: 5.8 .

Cyclohepta[b]thiophene Derivatives with Piperazine Substituents

VIg (Ethyl 2-(2-(4-benzylpiperazin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate)

  • Key Difference : Replaces the indole-thioether chain with a 4-benzylpiperazine-acetamido group.
  • Biological Activity : Acts as an acetylcholinesterase inhibitor (56% yield; IC₅₀ = 1.2 µM).
  • Molecular Formula : C₂₅H₃₃N₃O₃S; Molecular Weight : 455.6 g/mol; logP : ~4.2 (estimated) .

VIh (Ethyl 2-(2-(4-(2-fluorobenzyl)piperazin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate)

  • Key Difference : Incorporates a 2-fluorobenzylpiperazine group.
  • Impact : Fluorine substitution improves metabolic stability and lipophilicity.
  • Molecular Formula : C₂₅H₃₂FN₃O₃S; Molecular Weight : 473.6 g/mol; logP : ~4.5 .

Benzamido-Substituted Analogs

Compound 47 (Ethyl 2-(2-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) Key Difference: Simplifies the structure by removing the indole-thioether chain, retaining only the 2-methoxybenzamido group.

Compound 23 (Ethyl 2-[(4-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) Key Difference: Substitutes benzamido with 4-fluorobenzoyl. Yield: 64%; Melting Point: 117–118 °C .

Analogs with Cyano/Cyanoacetyl Groups

Ethyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate Key Difference: Replaces the indole-thioether chain with a cyanoacetyl group. Application: Intermediate for synthesizing antioxidants and antibacterials. Molecular Formula: C₁₅H₁₈N₂O₃S; Molecular Weight: 306.4 g/mol; logP: 3.5 .

Antitumor Derivatives with Tetrazole/Pyrrole Moieties

Compound 8a (Ethyl 2-(5-(thiophen-3-yl)-1H-tetrazol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate)

  • Key Difference : Incorporates a tetrazole-thiophene hybrid substituent.
  • Antitumor Activity : Moderate activity against MCF-7 breast cancer cells (IC₅₀ = 18 µM).
  • Yield : 52%; Melting Point : 72–74 °C .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) logP Key Substituent Biological Activity
Target Compound C₃₃H₃₄N₄O₄S₂ 646.78 5.8 Indole-thioether-benzamidoethyl Under investigation
VIg C₂₅H₃₃N₃O₃S 455.6 4.2 4-Benzylpiperazine-acetamido Acetylcholinesterase inhibitor
Compound 47 C₁₉H₂₁NO₄S 359.4 3.1 2-Methoxybenzamido Synthetic intermediate
Ethyl 2-[(cyanoacetyl)amino] analog C₁₅H₁₈N₂O₃S 306.4 3.5 Cyanoacetyl Antioxidant precursor

Research Findings and Implications

  • Role of the Indole-Thioether Chain : The indole-thioether-benzamidoethyl group in the target compound introduces steric bulk and hydrogen-bonding capacity, which may enhance interactions with biological targets like viral polymerases or kinases. This contrasts with piperazine-based analogs (VIg, VIh), where flexibility and basicity dominate .
  • Lipophilicity vs. Solubility : The target compound’s high logP (5.8) suggests superior membrane permeability compared to simpler analogs (e.g., Compound 47, logP = 3.1) but may limit aqueous solubility .
  • Synthetic Complexity : The multicomponent Petasis reaction used for indole-thioether analogs (22% yield) is less efficient than direct acylation (100% yield for Compound 47), highlighting a trade-off between structural complexity and synthetic feasibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.